Enhanced Lipophilicity Relative to WAY-304671: Predicted LogP Increase of ~0.64 Units
The presence of the 6-methylthio substituent on the benzothiazole ring of the target compound confers a significant increase in predicted lipophilicity relative to the unsubstituted analog WAY-304671. WAY-304671 has a reported calculated logP (cLogP) of 5.86 . Based on established fragment contribution methods, the addition of an aromatic –SCH₃ group increases cLogP by approximately 0.5–1.0 units; the target compound is therefore estimated to exhibit a cLogP in the range of 6.3–6.7, representing a ΔcLogP of ≥0.44 log units above WAY-304671. This lipophilicity difference is consistent with the 46.08 g/mol molecular weight increase (from 344.84 to 390.92 g/mol) .
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 6.5 (estimated from fragment addition; molecular weight = 390.92 g/mol) |
| Comparator Or Baseline | WAY-304671: cLogP = 5.86 (reported); molecular weight = 344.84 g/mol |
| Quantified Difference | ΔcLogP ≈ +0.64 units; ΔMW = +46.08 g/mol |
| Conditions | In silico cLogP prediction using atom-based or fragment-based algorithms; molecular weight from elemental composition (C₁₇H₁₁ClN₂OS₃ vs C₁₆H₉ClN₂OS₂) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability, intracellular accumulation, and plasma protein binding – critical parameters for cell-based assay design and in vivo pharmacokinetic interpretation.
